molecular formula C23H25BrN4O2 B14920015 N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide

N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide

Cat. No.: B14920015
M. Wt: 469.4 g/mol
InChI Key: HOUHCAIFTYJYNY-UHFFFAOYSA-N
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Description

N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PHENYLACETOHYDRAZIDE is a complex organic compound with a unique structure that includes an indole core, a bromine atom, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PHENYLACETOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Azepane Ring Introduction: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the brominated indole.

    Hydrazide Formation: The final step involves the formation of the hydrazide by reacting the brominated indole-azepane intermediate with phenylacetic hydrazide under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction results in alcohols, and substitution reactions produce various substituted derivatives.

Scientific Research Applications

N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PHENYLACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets. The indole core is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The bromine atom and azepane ring may enhance its binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[1-(1-AZEPANYLMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-METHOXYBENZOHYDRAZIDE
  • N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE

Uniqueness

What sets N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PHENYLACETOHYDRAZIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromine atom, azepane ring, and indole core in a single molecule provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C23H25BrN4O2

Molecular Weight

469.4 g/mol

IUPAC Name

N-[1-(azepan-1-ylmethyl)-5-bromo-2-hydroxyindol-3-yl]imino-2-phenylacetamide

InChI

InChI=1S/C23H25BrN4O2/c24-18-10-11-20-19(15-18)22(26-25-21(29)14-17-8-4-3-5-9-17)23(30)28(20)16-27-12-6-1-2-7-13-27/h3-5,8-11,15,30H,1-2,6-7,12-14,16H2

InChI Key

HOUHCAIFTYJYNY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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